molecular formula C13H17BF2O2 B13052705 2-(3-Fluoro-5-(fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-5-(fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13052705
M. Wt: 254.08 g/mol
InChI Key: ZWGMYTMFXVUQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-(fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a dioxaborolane ring, which is further substituted with a fluorinated phenyl group. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-(fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-5-(fluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

3-Fluoro-5-(fluoromethyl)phenylboronic acid+PinacolThis compound+Water\text{3-Fluoro-5-(fluoromethyl)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 3-Fluoro-5-(fluoromethyl)phenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds under mild conditions and is highly efficient.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).

    Oxidation: Hydrogen peroxide, solvent (e.g., methanol), temperature (room temperature).

    Hydrolysis: Water, acidic or basic conditions, temperature (room temperature).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Hydrolysis: Formation of boronic acids and pinacol.

Scientific Research Applications

2-(3-Fluoro-5-(fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of fluorinated drug candidates with improved pharmacokinetic properties.

    Material Science: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, with unique electronic and optical properties.

    Biological Research: Investigated for its potential as a labeling agent in biological assays and imaging studies.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of fluorine atoms enhances the reactivity and stability of the compound, facilitating efficient coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

2-(3-Fluoro-5-(fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both fluorine and boron atoms enhances its reactivity and stability, making it a valuable reagent in various chemical transformations. Its versatility in undergoing different types of reactions, such as Suzuki-Miyaura coupling and oxidation, further distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H17BF2O2

Molecular Weight

254.08 g/mol

IUPAC Name

2-[3-fluoro-5-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-15)6-11(16)7-10/h5-7H,8H2,1-4H3

InChI Key

ZWGMYTMFXVUQFH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.